5-Oxo-5-pyrrolidin-1-yl-pentanoic acid
Overview
Description
5-Oxo-5-pyrrolidin-1-yl-pentanoic acid, also known by its IUPAC name 5-oxo-5-(1-pyrrolidinyl)pentanoic acid, is a compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a pentanoic acid chain with a ketone functional group at the fifth position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid typically involves the reaction of pyrrolidine with glutaric anhydride under controlled conditions. The reaction proceeds through nucleophilic addition, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
5-Oxo-5-pyrrolidin-1-yl-pentanoic acid has diverse applications in scientific research:
Biology: Studied for its potential role in biochemical pathways and as a probe in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The pyrrolidine ring and the ketone group play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
5-Oxo-5-(piperidin-1-yl)pentanoic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
5-Oxo-5-(morpholin-1-yl)pentanoic acid: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness: 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid is unique due to its specific structural features, such as the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-oxo-5-pyrrolidin-1-ylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(4-3-5-9(12)13)10-6-1-2-7-10/h1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRISUAVYJAVNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353777 | |
Record name | 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5724-80-1 | |
Record name | 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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